Mass Shift Differentiation: M+2 of 1-Phenylethanol-1,2-13C2 vs. M+1 of Mono-13C Analogs for Unambiguous MS Detection
1-Phenylethanol-1,2-13C2 produces a mass shift of +2 Da (M+2) relative to unlabeled 1-phenylethanol, whereas the mono-13C analogs 1-Phenylethanol-1-13C and 1-Phenylethanol-2-13C each produce only an M+1 shift. The exact monoisotopic mass of the target compound is 124.0799 Da, compared to 123.0768 Da for the 1-13C and 2-13C variants, and 122.0732 Da for the unlabeled parent . This +2 Da shift places the target compound's signal outside the natural-abundance ¹³C isotopologue cluster of the unlabeled compound (which extends primarily to M+1 with ~1.1% per carbon), enabling baseline-resolved quantitation in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) workflows without interference from endogenous or natural-abundance isotopologues.
| Evidence Dimension | Mass shift in mass spectrometry (exact monoisotopic mass and nominal mass shift) |
|---|---|
| Target Compound Data | M+2; exact monoisotopic mass 124.079874609 Da (PubChem); nominal mass shift +2 Da relative to unlabeled (Sigma-Aldrich designation M+2) |
| Comparator Or Baseline | 1-Phenylethanol-1-13C: M+1, exact mass 123.0768 Da; 1-Phenylethanol-2-13C: M+1, exact mass 123.0768 Da; Unlabeled 1-Phenylethanol: M+0, exact mass 122.0732 Da |
| Quantified Difference | Target exhibits a +2 Da shift vs. unlabeled; mono-13C analogs exhibit only +1 Da. The +2 Da shift places the target signal completely outside the natural ¹³C isotopologue envelope of the parent compound (which has ~8.8% M+1 natural abundance contribution from eight carbons). |
| Conditions | Exact mass values computed by PubChem 2.2; mass shift designation per Sigma-Aldrich vendor datasheets; natural abundance ¹³C contribution calculated from 1.1% × 8 carbons. |
Why This Matters
A clean M+2 signal window eliminates the need for mathematical deconvolution of natural isotopologue contributions, reducing quantitative error and improving lower limits of quantification (LLOQ) in complex biological matrices.
